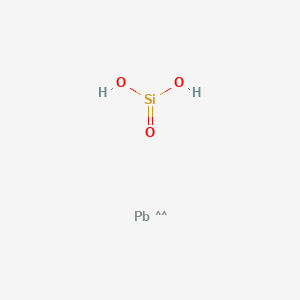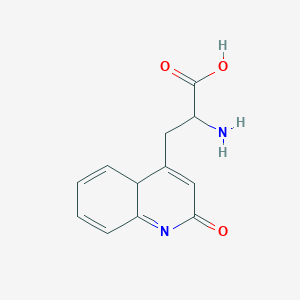
gallium;bis(trimethylsilyl)azanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gallium;bis(trimethylsilyl)azanide is a coordination complex composed of a gallium cation and bis(trimethylsilyl)azanide anions. This compound is part of a broader category of metal amides, which are known for their unique properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gallium;bis(trimethylsilyl)azanide typically involves a salt metathesis reaction. One common method is to react gallium trichloride (GaCl₃) with lithium bis(trimethylsilyl)azanide (LiN(SiMe₃)₂) in an anhydrous solvent. The reaction proceeds as follows:
GaCl3+3LiN(SiMe3)2→Ga(N(SiMe3)2)3+3LiCl
The by-product, lithium chloride (LiCl), precipitates out of the solution and can be removed by filtration .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Gallium;bis(trimethylsilyl)azanide undergoes various types of chemical reactions, including:
Substitution Reactions: The bis(trimethylsilyl)azanide ligands can be replaced by other ligands in the presence of suitable reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The compound reacts with water to form gallium hydroxide and trimethylsilanol.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Protic Reagents: Such as water and alcohols, which can lead to hydrolysis.
Lewis Acids and Bases: Which can facilitate ligand exchange reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis typically yields gallium hydroxide and trimethylsilanol .
Scientific Research Applications
Gallium;bis(trimethylsilyl)azanide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of gallium;bis(trimethylsilyl)azanide involves the interaction of gallium ions with biological molecules. Gallium ions can mimic iron ions and disrupt iron-dependent processes in cells. This disruption can lead to the inhibition of cell growth and proliferation, making it a potential candidate for antimicrobial and anticancer applications .
Comparison with Similar Compounds
Similar Compounds
Aluminum;bis(trimethylsilyl)azanide: Similar in structure but with aluminum instead of gallium.
Indium;bis(trimethylsilyl)azanide: Another similar compound with indium as the central metal.
Uniqueness
Gallium;bis(trimethylsilyl)azanide is unique due to the specific properties of gallium, such as its ability to disrupt iron metabolism. This makes it particularly useful in applications where iron metabolism plays a critical role, such as in antimicrobial and anticancer treatments .
Properties
Molecular Formula |
C18H54GaN3Si6 |
|---|---|
Molecular Weight |
550.9 g/mol |
IUPAC Name |
gallium;bis(trimethylsilyl)azanide |
InChI |
InChI=1S/3C6H18NSi2.Ga/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 |
InChI Key |
ARUVEWLNMJUMQI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Ga+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-6H-pyrido[3,2-d]pyrimidin-4-imine](/img/structure/B12353824.png)
![5-[[6-amino-1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[4-amino-1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[6-amino-2-[[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12353830.png)



![[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13R,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyl-oxan-4-yl]-dimethyl-oxid](/img/structure/B12353878.png)


![cobalt(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12353890.png)



![Phosphonium,[10-(3,6-dihydroxy-4,5-dimethoxy-2-methylphenyl)decyl]triphenyl-,methanesulfonate](/img/structure/B12353919.png)

